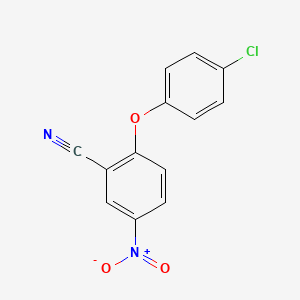![molecular formula C10H7N5 B8774187 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile](/img/structure/B8774187.png)
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile typically involves the reaction of 4-formylbenzonitrile with 4-amino-1,2,4-triazole under suitable conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and may require a catalyst or a base to facilitate the formation of the imine bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: The corresponding amine derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. In the context of its anticancer properties, it induces apoptosis in cancer cells by interacting with specific cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxyacetic acid: Similar structure but with an acetic acid moiety instead of a nitrile group.
4-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-naphthol: Contains a naphthol group instead of a benzenecarbonitrile.
4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenylmethane: Features a phenylmethane group instead of a benzenecarbonitrile.
Uniqueness
4-{[(4H-1,2,4-triazol-4-yl)imino]methyl}benzonitrile is unique due to its specific combination of a triazole ring and a benzenecarbonitrile moiety, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as an enzyme inhibitor and anticancer agent make it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C10H7N5 |
|---|---|
Molecular Weight |
197.20 g/mol |
IUPAC Name |
4-(1,2,4-triazol-4-yliminomethyl)benzonitrile |
InChI |
InChI=1S/C10H7N5/c11-5-9-1-3-10(4-2-9)6-14-15-7-12-13-8-15/h1-4,6-8H |
InChI Key |
UUWAPZBXKSBICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NN2C=NN=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl thieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B8774160.png)
![5,7-Dihydroxyspiro[chroman-2,1'-cyclobutan]-4-one](/img/structure/B8774165.png)






